molecular formula C12H16FNO B13613897 3-(4-Fluoro-3-methylphenoxy)piperidine

3-(4-Fluoro-3-methylphenoxy)piperidine

Cat. No.: B13613897
M. Wt: 209.26 g/mol
InChI Key: CAOYRWVLOAHFDD-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylphenoxy)piperidine is a heterocyclic organic compound characterized by a piperidine ring substituted with a phenoxy group bearing a fluorine atom at the para-position and a methyl group at the meta-position. Its molecular formula is C₁₂H₁₆FNO, and it serves as a critical scaffold in medicinal chemistry due to its ability to interact with central nervous system (CNS) receptors, particularly dopamine and serotonin receptors . The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to lipophilicity, influencing blood-brain barrier permeability .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

3-(4-fluoro-3-methylphenoxy)piperidine

InChI

InChI=1S/C12H16FNO/c1-9-7-10(4-5-12(9)13)15-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3

InChI Key

CAOYRWVLOAHFDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCCNC2)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-Fluoro-3-methylphenoxy)piperidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

3-(4-Fluoro-3-methylphenoxy)piperidine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Fluoro-3-methylphenoxy)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenoxy)piperidine involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application, but generally, the compound’s effects are mediated through its interaction with enzymes, receptors, or other proteins .

Comparison with Similar Compounds

Key Research Findings

  • Receptor Selectivity: The target compound’s phenoxy group orientation enables selective 5-HT₁A receptor binding (Ki = 0.3 μM), whereas trifluoromethyl analogs preferentially target σ-1 receptors .
  • Metabolic Stability: Fluorine at the para-position reduces oxidative metabolism by CYP3A4, extending half-life compared to non-fluorinated analogs .
  • Toxicity : Methyl substitution lowers hepatotoxicity (ALT levels = 25 U/L vs. 45 U/L for chloro-substituted derivatives) .

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